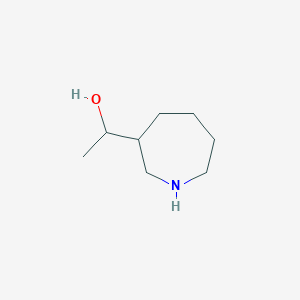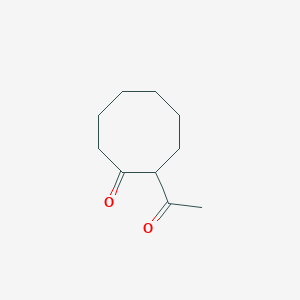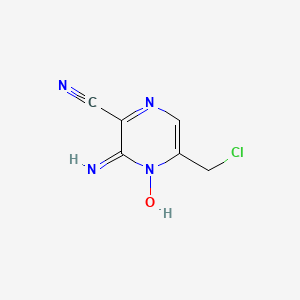![molecular formula C11H15NO3S B14001343 Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate](/img/structure/B14001343.png)
Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate is an organic compound with a complex structure that includes an amino group, a methoxy group, and a methylthio group attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate typically involves multiple steps. One common method starts with the methylation of 4-amino-3-methoxybenzoic acid using dimethyl sulfate in the presence of a base such as sodium hydroxide. The resulting methyl ester is then subjected to a nucleophilic substitution reaction with methylthiomethyl chloride to introduce the methylthio group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Varied products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate involves its interaction with specific molecular targets. The amino and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The methylthio group may also play a role in the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-Amino-3-methoxybenzoate: Lacks the methylthio group, resulting in different chemical properties and reactivity.
Methyl 4-Amino-3-methoxy-5-ethylbenzoate: Contains an ethyl group instead of a methylthio group, leading to variations in its chemical behavior.
Uniqueness
Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate is unique due to the presence of the methylthio group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H15NO3S |
|---|---|
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
methyl 4-amino-3-methoxy-5-(methylsulfanylmethyl)benzoate |
InChI |
InChI=1S/C11H15NO3S/c1-14-9-5-7(11(13)15-2)4-8(6-16-3)10(9)12/h4-5H,6,12H2,1-3H3 |
Clave InChI |
FYNSETGJBPYQSN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1N)CSC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


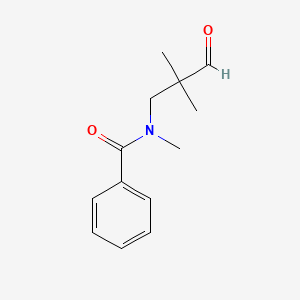
![N-tert-Butyl-2-chloro-2-(3,5,7-trimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14001272.png)
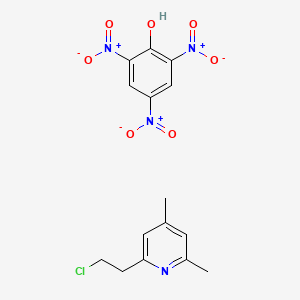
![2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid](/img/structure/B14001294.png)
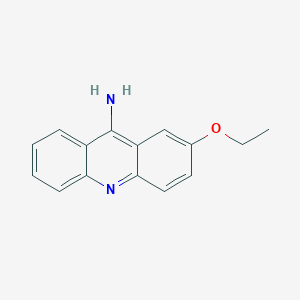
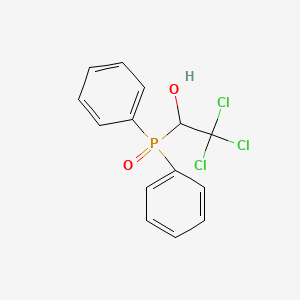
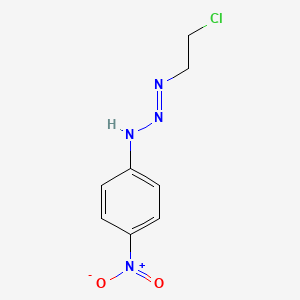
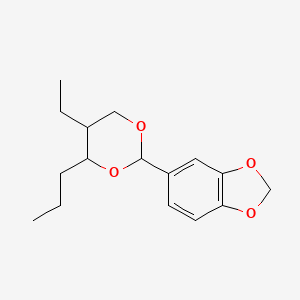

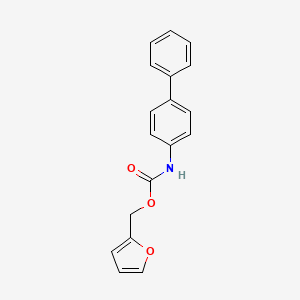
![4-[2-(Methylamino)-1-(2-phenylethoxy)ethyl]benzene-1,2-diol](/img/structure/B14001335.png)
